molecular formula C21H21FN6O B11233341 N~4~-(4-fluorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-fluorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11233341
M. Wt: 392.4 g/mol
InChI Key: LJPGMQCZADCDHH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core with amino substituents at positions 4 and 4. The N⁴ position is substituted with a 4-fluorophenyl group, while the N⁶ position features a 3-methoxypropyl chain. The phenyl group at position 1 provides additional steric and electronic modulation.

Properties

Molecular Formula

C21H21FN6O

Molecular Weight

392.4 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H21FN6O/c1-29-13-5-12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-14-24-28(20(18)27-21)17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3,(H2,23,25,26,27)

InChI Key

LJPGMQCZADCDHH-UHFFFAOYSA-N

Canonical SMILES

COCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Reaction of 5-Amino-4-Cyanopyrazoles with Acetal Reagents

As detailed in synthetic studies, 5-amino-4-cyanopyrazoles react with N,N-dimethylacetamide dimethyl acetal or triethylorthoformate to form the pyrimidine ring. This step involves:

  • Reagents : Acetal reagents (e.g., N,N-dimethylacetamide dimethyl acetal)

  • Conditions : Acid catalysis (e.g., acetic acid) at elevated temperatures (80–100°C)

  • Mechanism :

    • Imidate intermediate formation via condensation.

    • Cyclization to generate the pyrazolo[3,4-d]pyrimidine core.

StepReagentTemperatureTimeYieldReference
1N,N-dimethylacetamide dimethyl acetal100°C5 h75–85%

Alternative Cyclization Approaches

Pyrido[3,4-d]pyrimidines have been synthesized via pyrido-pyrimidine derivatives , though these methods are less directly applicable to the target compound. However, insights from these studies highlight the importance of:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

  • Base Catalysis : Triethylamine or DIPEA facilitates deprotonation steps.

Functionalization of the Core: Introducing Substituents

The target compound requires N⁴-(4-fluorophenyl) and N⁶-(3-methoxypropyl) groups. Substitution reactions dominate this phase.

N⁴-Substitution with 4-Fluorophenylamine

Nucleophilic aromatic substitution or coupling reactions are employed to install the 4-fluorophenyl group.

Direct Amination of Halo-Pyrazolopyrimidines

For cores bearing a halogen at position 4 (e.g., 4-chloro), displacement with 4-fluorophenylamine proceeds under:

  • Reagents : 4-Fluorophenylamine, base (e.g., DIPEA)

  • Conditions : DMF, 100°C, 5–8 h

  • Mechanism : SNAr (nucleophilic aromatic substitution).

SubstrateProductYieldConditionsReference
4-Chloro-pyrazolo[3,4-d]pyrimidineN⁴-(4-Fluorophenyl)-pyrazolo[3,4-d]pyrimidine98%DMF, DIPEA, 100°C, 5 h

Palladium-Catalyzed Cross-Coupling

For aryl groups with poor leaving ability, Suzuki-Miyaura couplings may be utilized, though this approach is less common for pyrazolopyrimidines.

N⁶-Substitution with 3-Methoxypropylamine

The N⁶ position is functionalized via alkylation or reductive amination.

Alkylation of Amines

For primary amines at N⁶, reaction with 3-methoxypropyl halides (e.g., bromide) under basic conditions achieves substitution:

  • Reagents : 3-Methoxypropyl bromide, K₂CO₃

  • Conditions : DMF, 80°C, 12 h

  • Yield : 60–75%.

Reductive Amination

If the N⁶ position is secondary, reductive amination with 3-methoxypropanal and NaBH₃CN may be employed.

Protection-Deprotection Strategies

Sequential functionalization often requires protecting groups to prevent side reactions.

BOC Protection of Amines

The tert-butoxycarbonyl (BOC) group is widely used to protect amines during synthesis. For example:

  • Protection : BOC-anhydride, DMAP, CH₂Cl₂, 0°C → rt.

  • Deprotection : TFA in DCM, 0°C → rt.

StepReagentConditionsYieldReference
BOC ProtectionBOC₂O, DMAP, CH₂Cl₂0°C → rt, 2 h>90%
DeprotectionTFA, DCM0°C → rt, 1 h95%

Selective Functionalization

A two-step approach is often required:

  • N⁶-Substitution (e.g., 3-methoxypropylamine) with BOC protection at N⁴.

  • Deprotection and N⁴-substitution with 4-fluorophenylamine.

Final Assembly and Purification

The full synthesis involves combining the substituted core with the 1-phenyl group.

1-Phenyl Group Installation

The 1-position is typically introduced via:

  • Suzuki Coupling : 1-Bromo-pyrazolo[3,4-d]pyrimidine + phenylboronic acid.

  • Direct Alkylation : Pyrazolo[3,4-d]pyrimidine + benzyl halide.

Purification Techniques

  • Column Chromatography : Silica gel, gradient elution (DCM/MeOH).

  • Recrystallization : Ethanol or ethyl acetate.

Key Optimization Insights

Reaction Conditions

  • Temperature : Elevated temperatures (80–100°C) accelerate cyclization and substitution.

  • Base Selection : DIPEA or TEA enhances nucleophilicity without side reactions.

Solvent Effects

  • Polar Aprotic Solvents (DMF, DMSO): Favor SNAr and coupling reactions.

  • Low-Polarity Solvents (DCM, THF): Used for alkylation and protection steps.

Yield Trends

  • High-Yield Steps : SNAr reactions (98%), BOC deprotection (95%).

  • Moderate-Yield Steps : Reductive amination (60–75%).

Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYieldReference
1CyclizationAcetal reagent, acid, 100°C75–85%
2N⁴-Substitution4-Fluorophenylamine, DIPEA, DMF, 100°C98%
3N⁶-Substitution3-Methoxypropyl bromide, K₂CO₃, DMF, 80°C65%
41-Phenyl InstallationSuzuki coupling or alkylation80–90%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Antitumor Properties

Research indicates that N~4~-(4-fluorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits potent antitumor activity. Specifically, it has been shown to inhibit the proliferation of various cancer cell lines, including those derived from breast (MCF-7) and lung cancers. The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth and survival pathways.

Vascular Endothelial Growth Factor Receptor Inhibition

Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been identified as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a critical role in angiogenesis. This suggests that this compound may also possess antiangiogenic properties, making it a candidate for further investigation in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the phenyl and pyrazole rings can significantly influence its biological activity. For instance, variations in substituents on the phenyl ring have been linked to changes in potency against specific cancer cell lines .

Case Study 1: In Vivo Efficacy

A recent study demonstrated that a derivative of this compound exhibited significant tumor regression in xenograft models. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Combination Therapy

Another investigation explored the use of this compound in combination with established chemotherapeutic agents. The results indicated enhanced efficacy and reduced side effects compared to monotherapy, supporting its potential role in combination regimens for cancer treatment .

Mechanism of Action

The mechanism of action of N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N⁴-(4-fluorophenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine with key analogs, focusing on substituent variations, molecular properties, and research findings:

Compound Name Molecular Formula Molecular Weight N⁴ Substituent N⁶ Substituent Key Properties/Findings
N⁴-(4-Fluorophenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target) C₂₁H₂₁FN₆O ~392.4 (estimated) 4-Fluorophenyl 3-Methoxypropyl Hypothesized to exhibit enhanced solubility due to the methoxypropyl group; fluorophenyl may improve target affinity .
N⁶-Cycloheptyl-N⁴-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₂₅H₂₈N₆O 428.54 3-Methoxyphenyl Cycloheptyl Higher molecular weight (428.54) due to bulky cycloheptyl; methoxyphenyl enhances π-π interactions in binding .
N⁴-(3-Chlorophenyl)-N⁶,N⁶-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₂₁H₂₁ClN₆ 392.9 3-Chlorophenyl Diethyl Chlorine substituent increases hydrophobicity; diethyl group reduces steric hindrance .
N⁴-(4-Chlorophenyl)-N⁶-[2-(cyclohex-1-en-1-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine C₂₆H₂₈ClN₆ 445.0 4-Chlorophenyl Cyclohexenylethyl Bulky cyclohexenylethyl group may limit membrane permeability; chlorophenyl improves metabolic stability .
N⁴-(2-Methoxyphenyl)-N³-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine C₂₄H₂₀N₆O₂ 424.5 (estimated) 2-Methoxyphenyl 4-Phenoxyphenyl Melting point 243–245°C; methoxy and phenoxy groups optimize solubility and binding .

Key Observations:

Substituent Effects on Solubility :

  • The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to analogs with bulkier N⁶ substituents (e.g., cycloheptyl in or cyclohexenylethyl in ).
  • Diethyl () and methoxypropyl groups balance hydrophobicity and steric effects, critical for drug-likeness.

Chlorophenyl analogs () exhibit higher hydrophobicity, favoring membrane penetration but risking metabolic instability.

Thermal Stability :

  • Methoxyphenyl-substituted analogs () show melting points >200°C, suggesting robust crystalline stability, whereas diethyl-substituted compounds () may have lower melting points due to reduced symmetry.

Biological Activity

N~4~-(4-fluorophenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21FN6O, with a molecular weight of 392.4 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, derivatives of this compound have been shown to inhibit casein kinase 1 (CK1), which is implicated in various cancers. In vitro studies reported IC50 values in the nanomolar range for these inhibitors, suggesting potent anticancer activity .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines. A specific study demonstrated that certain derivatives could reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases .

Antiviral Properties

Emerging evidence suggests that compounds within this class may also possess antiviral properties. For example, some derivatives have been evaluated for their efficacy against viral infections, showing promising results in inhibiting viral replication .

The mechanisms through which this compound exerts its biological effects include:

  • CK1 Inhibition : By inhibiting CK1 activity, these compounds can disrupt critical signaling pathways involved in cell proliferation and survival.
  • Modulation of Inflammatory Pathways : The compound may interfere with pro-inflammatory cytokines and other mediators involved in the inflammatory response.
  • Antiviral Mechanisms : Potential inhibition of viral enzymes or interference with viral entry mechanisms into host cells.

Case Studies and Research Findings

StudyFindings
Abd El-Salam et al. (2012)Reported the synthesis and pharmacological evaluation of pyrazolo[3,4-d]pyrimidines showing anticancer and anti-inflammatory activities .
Recent Investigations (2022)Identified new derivatives with enhanced potency against CK1 and promising antiviral activity .
Pharmacological ScreeningVarious derivatives showed significant inhibition of tumor growth in preclinical models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N⁴-(4-fluorophenyl)-N⁶-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:

  • Nucleophilic substitution at the 4- and 6-positions using 4-fluoroaniline and 3-methoxypropylamine under reflux in aprotic solvents (e.g., DMF or DMSO) .

  • Catalytic coupling with phenylboronic acid for the 1-phenyl substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .

  • Purification via column chromatography or recrystallization in acetonitrile/ethanol mixtures. Yield optimization requires strict temperature control (80–100°C) and anhydrous conditions .

    Synthetic Step Key Reagents/Conditions Yield Range Reference
    Core scaffold preparationChloropyrimidine intermediates, K₂CO₃60–75%
    N⁴-Fluorophenyl substitution4-Fluoroaniline, DMF, 90°C70–85%
    N⁶-Methoxypropyl substitution3-Methoxypropylamine, DMSO, 100°C65–80%

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer :

  • X-ray crystallography resolves 3D conformation, highlighting π-π stacking between the pyrazolo-pyrimidine core and phenyl rings .
  • ¹H/¹³C NMR identifies substituent positions:
  • Fluorophenyl protons resonate at δ 7.2–7.8 ppm (doublets, J = 8–10 Hz).
  • Methoxypropyl protons appear as triplets (δ 3.4–3.6 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 432.18) .

Q. What are the primary biological targets of this compound, and what assays validate its activity?

  • Methodological Answer : The compound inhibits cyclin-dependent kinases (CDKs) , particularly CDK2 and CDK9, validated via:

  • Kinase inhibition assays (IC₅₀ values < 100 nM) using ATP-coupled luminescence .
  • Cell proliferation assays (e.g., MTT in cancer cell lines like MCF-7), showing GI₅₀ values of 0.5–2 µM .

Advanced Research Questions

Q. How can discrepancies in reported kinase inhibition data (e.g., IC₅₀ variability across studies) be systematically addressed?

  • Methodological Answer : Contradictions arise from assay conditions (e.g., ATP concentration, buffer pH). Resolve via:

  • Orthogonal assays : Surface plasmon resonance (SPR) for binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Structural analysis : Co-crystallization with CDK2 to identify binding pose variations (e.g., fluorophenyl group orientation) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Prodrug modification : Esterification of the methoxypropyl group enhances solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability (tested in rodent models) .
  • Metabolic stability assays : Liver microsome studies identify CYP450-mediated degradation hotspots (e.g., pyrimidine ring oxidation) .

Q. How does the fluorophenyl substituent influence structure-activity relationships (SAR) compared to other aryl groups?

  • Methodological Answer :

  • Electron-withdrawing effects : Fluorine enhances binding to kinase hydrophobic pockets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for methylphenyl) .
  • Comparative SAR table :
Substituent CDK2 IC₅₀ (nM) LogP Reference
4-Fluorophenyl45 ± 33.2
4-Methylphenyl120 ± 103.8
Unsubstituted phenyl220 ± 152.9

Q. What computational methods predict off-target interactions, and how are false positives minimized?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina screens against >500 human kinases; prioritize targets with Glide scores < −8.0 .
  • Machine learning : Random Forest models trained on kinase inhibitor datasets exclude promiscuous binders (e.g., hERG channel inhibitors) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity in normal cells, while others show selectivity?

  • Methodological Answer : Variability stems from:

  • Cell line-specific CDK expression : Normal fibroblasts (low CDK9) vs. cancer cells (overexpressed CDK9) .
  • Assay duration : Short-term assays (24 hr) underestimate metabolic activation, while longer assays (72 hr) amplify toxicity .

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